molecular formula C13H11N5O2 B6422048 methyl 4-(7H-purin-6-ylamino)benzoate CAS No. 6298-17-5

methyl 4-(7H-purin-6-ylamino)benzoate

Katalognummer: B6422048
CAS-Nummer: 6298-17-5
Molekulargewicht: 269.26 g/mol
InChI-Schlüssel: JOPIOMJDUNZNLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(7H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula C13H11N5O2. It is known for its unique structure, which includes a purine ring system attached to a benzoate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7H-purin-6-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with a purine derivative under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate. This intermediate is then reacted with a purine derivative, such as 6-chloropurine, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(7H-purin-6-ylamino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine ring, while reduction can lead to reduced forms of the benzoate ester or the purine ring. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(7H-purin-6-ylamino)benzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 4-(7H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The purine ring system allows for interactions with nucleic acids, potentially affecting DNA or RNA processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-(7H-purin-6-ylamino)benzoate is unique due to its specific purine ring configuration and the presence of a benzoate ester. This combination allows for distinct chemical reactivity and biological interactions compared to its similar compounds. Its unique structure makes it valuable in various research and industrial applications .

Biologische Aktivität

Methyl 4-(7H-purin-6-ylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a purine ring system, which is known for its interactions with nucleic acids and proteins. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves:

  • Binding to Biological Targets : The purine moiety enables binding to enzymes and receptors, potentially modulating their activity. This interaction can influence processes involving DNA and RNA, such as transcription and replication.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer cell proliferation, suggesting a role in cancer therapeutics .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound can significantly reduce cell viability in breast cancer (MDA-MB-231) and leukemia (THP-1) cell lines. The IC50 values reported range from 2 μM to 14 μM, indicating moderate potency .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : It demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Study 1: Antiproliferative Activity Evaluation

A study assessed the effects of this compound on MDA-MB-231 cells. The results indicated:

TreatmentCell Viability (%)IC50 (µM)
Control100-
Compound A6014
Compound B302

The data suggest that the compound induces cell cycle arrest and apoptosis, as evidenced by increased levels of cleaved caspases in treated cells .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of the compound. The following table summarizes its effectiveness against selected bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus18
Escherichia coli12
Bacillus mycoides9

These findings indicate that this compound possesses significant antibacterial activity, warranting further exploration for potential therapeutic applications .

Eigenschaften

IUPAC Name

methyl 4-(7H-purin-6-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)18-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPIOMJDUNZNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353869
Record name methyl 4-(7H-purin-6-ylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-17-5
Record name NSC45386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(7H-purin-6-ylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.